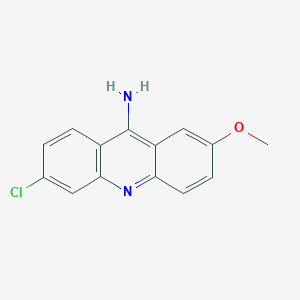

9-氨基-6-氯-2-甲氧基吖啶

描述

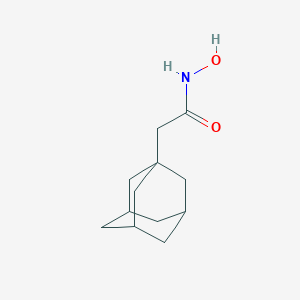

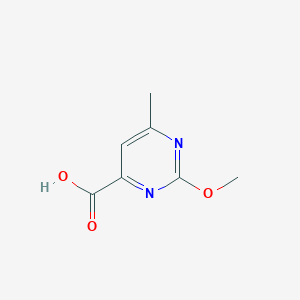

9-氨基-6-氯-2-甲氧基吖啶: 是一种以其独特特性和在各个科学领域中的应用而闻名的化合物。 它是一种对 pH 敏感的荧光探针,常用于测量当特定底物通过推定的 H+/溶质反向转运系统穿过液泡膜时液泡 pH 的变化 。 该化合物的分子式为 C14H11ClN2O,分子量为 258.70 g/mol .

科学研究应用

化学: 9-氨基-6-氯-2-甲氧基吖啶被广泛用作化学研究中的荧光探针。 它对 pH 敏感的特性使其在研究各种化学体系中的质子传输和 pH 变化方面具有价值 .

生物学: 在生物学研究中,该化合物用于测量液泡 pH 变化和研究特定底物跨膜的转运。 它也被用作 DNA 插层剂,选择性地结合到 poly(dA-dT) 序列 .

作用机制

9-氨基-6-氯-2-甲氧基吖啶的作用机制涉及它插入 DNA 并结合到特定序列的能力。这种插层会破坏 DNA 结构,并可能影响各种生物过程。 此外,该化合物对 pH 敏感的荧光特性使其能够用作探针来测量不同环境中的 pH 变化 .

分子靶标和途径:

DNA 插层: 该化合物选择性地结合 DNA 中的 poly(dA-dT) 序列,影响其结构和功能。

生化分析

Biochemical Properties

9-Amino-6-chloro-2-methoxyacridine selectively binds to poly (d (A-T)) . The excitation of the 9-Amino-6-chloro-2-methoxyacridine-DNA complex is possible with most UV-light sources, making it compatible for use with both shorter- and longer-wavelength dyes .

Cellular Effects

9-Amino-6-chloro-2-methoxyacridine binds to membranes in the energized state and becomes quenched if a pH gradient forms . It has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .

Molecular Mechanism

The molecular mechanism of 9-Amino-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA . It selectively binds to poly (d (A-T)) sequences .

Transport and Distribution

9-Amino-6-chloro-2-methoxyacridine apparently binds to membranes in the energized state . It has been extensively employed to follow cation and anion movement across membranes .

准备方法

合成路线和反应条件: 9-氨基-6-氯-2-甲氧基吖啶的合成通常涉及在特定条件下使 6-氯-2-甲氧基吖啶与氨或胺反应。 反应通常在乙醇或甲醇等溶剂中在升高的温度下进行,以促进所需产物的形成 .

工业生产方法: 在工业环境中,9-氨基-6-氯-2-甲氧基吖啶的生产可能涉及更有效和可扩展的方法。 这些方法通常包括使用连续流动反应器和优化的反应条件,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型:

氧化: 9-氨基-6-氯-2-甲氧基吖啶可以发生氧化反应,通常在过氧化氢或高锰酸钾等氧化剂的存在下进行。

还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂进行还原。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾;通常在水溶液或有机溶剂中进行。

还原: 硼氢化钠,氢化铝锂;通常在乙醇或四氢呋喃等溶剂中进行。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生相应的醌,而还原可以产生胺或醇 .

相似化合物的比较

类似化合物:

吖啶橙: 另一种用于核酸染色和 pH 测量的荧光染料。

溴化乙锭: 一种常用的 DNA 插层剂,在分子生物学中用于染色核酸。

碘化丙啶: 一种荧光染料,插入 DNA,用于细胞活力测定.

独特性: 9-氨基-6-氯-2-甲氧基吖啶的独特性在于它结合了对 pH 敏感的荧光特性和 DNA 插层能力。 这种双重功能使其在研究各种科学领域中的质子传输和 DNA 相互作用方面特别有价值 .

属性

IUPAC Name |

6-chloro-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHSSHCBRVYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188987 | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3548-09-2 | |

| Record name | 6-Chloro-2-methoxy-9-acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3548-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-amino-6-chloro-2-methoxyacridine interact with DNA?

A1: 9-Amino-6-chloro-2-methoxyacridine acts as an intercalating agent, inserting itself between the base pairs of the DNA helix. [, , ] This interaction is often studied using abasic site models, where 9-amino-6-chloro-2-methoxyacridine preferentially binds to apyrimidinic sites compared to frameshift abasic sites. [] The binding is further enhanced when covalently linked to an oligonucleotide, leading to stable duplexes with complementary RNA due to intercalation. []

Q2: What are the downstream effects of 9-amino-6-chloro-2-methoxyacridine intercalation into DNA?

A2: The intercalation of 9-amino-6-chloro-2-methoxyacridine can have several downstream effects:

- Perturbation of DNA structure: This can lead to changes in DNA conformation and dynamics. [, , , ]

- Inhibition of DNA replication and transcription: The intercalation can interfere with the binding of enzymes and other factors involved in these processes. []

- Induction of DNA damage: In the presence of certain metal ions, like Lu(III), 9-amino-6-chloro-2-methoxyacridine can promote site-selective RNA scission. [, ] This activity is influenced by the linker structure and the acidity of the acridine derivative. [, ]

Q3: What is the molecular formula and weight of 9-amino-6-chloro-2-methoxyacridine?

A3: The molecular formula is C14H11ClN2O, and the molecular weight is 258.71 g/mol.

Q4: What are the key spectroscopic properties of 9-amino-6-chloro-2-methoxyacridine?

A4: 9-Amino-6-chloro-2-methoxyacridine exhibits distinct spectroscopic properties, making it a valuable probe in biochemical studies:

- UV-Vis absorption: It displays characteristic absorption bands in the ultraviolet-visible region, which are sensitive to its environment, particularly upon intercalation into DNA. [, , , ]

- Fluorescence: The fluorescence emission of 9-amino-6-chloro-2-methoxyacridine is also environment-sensitive, with quenching or enhancement observed upon interaction with DNA or specific bases like guanine and adenine, respectively. [, , ] This property makes it useful for studying DNA dynamics and interactions. []

Q5: How does the performance of 9-amino-6-chloro-2-methoxyacridine vary under different conditions?

A5: The stability and performance of 9-amino-6-chloro-2-methoxyacridine can be influenced by factors like:

- Solvent: Its spectroscopic properties are sensitive to the solvent environment, with significant changes observed between aqueous solutions and upon intercalation into DNA. [, , , ]

- pH: The acidity of the acridine derivative plays a crucial role in its RNA-activating ability in the presence of metal ions. []

- Temperature: Thermal stability studies of DNA duplexes containing 9-amino-6-chloro-2-methoxyacridine linked to oligonucleotides show variations depending on the linker structure and the type of abasic site. []

Q6: Does 9-amino-6-chloro-2-methoxyacridine exhibit any catalytic properties?

A6: While not a catalyst in the traditional sense, 9-amino-6-chloro-2-methoxyacridine, when conjugated to DNA and in the presence of Lanthanide ions like Lu(III), can selectively activate phosphodiester linkages in RNA, leading to its scission. [, ]

Q7: What factors influence the RNA-cleaving activity of 9-amino-6-chloro-2-methoxyacridine conjugates?

A7: Several factors influence the efficiency of RNA scission by 9-amino-6-chloro-2-methoxyacridine conjugates:

- Linker structure: The structure and rigidity of the linker connecting 9-amino-6-chloro-2-methoxyacridine to the oligonucleotide significantly impact RNA activation. Rigid, chiral linkers generally enhance site-selective RNA cleavage. [, ]

- Acridine acidity: The pKa of the acridine derivative plays a crucial role, with more acidic derivatives showing higher RNA-activating capabilities. []

- Type of abasic site: The specific type of abasic site present in the target DNA influences the binding affinity and cleavage efficiency. []

Q8: How is computational chemistry used to study 9-amino-6-chloro-2-methoxyacridine and its interactions?

A8: Computational methods like molecular modeling and quantum-chemical calculations provide valuable insights into the structural and electronic properties of 9-amino-6-chloro-2-methoxyacridine and its interactions with DNA. [] These techniques help in:

- Structure determination: NMR data combined with energy minimization methods are used to elucidate the three-dimensional structures of 9-amino-6-chloro-2-methoxyacridine derivatives complexed with DNA containing abasic sites. []

- Understanding binding modes: Modeling studies help in understanding the specific interactions between 9-amino-6-chloro-2-methoxyacridine and DNA bases, like the formation of Hoogsteen base pairing with thymine in abasic site models. []

- Predicting electron transfer dynamics: Quantum-chemical calculations can predict the rates of photoinduced hole injection into DNA by 9-amino-6-chloro-2-methoxyacridine derivatives, taking into account factors like driving force, reorganization energy, and electronic couplings. []

Q9: How do structural modifications of 9-amino-6-chloro-2-methoxyacridine affect its activity?

A9: Modifications to the 9-amino-6-chloro-2-methoxyacridine scaffold, particularly the linker and the substituents on the acridine ring, significantly influence its DNA binding, RNA cleavage activity, and spectroscopic properties. [, , , ]

- Linker modifications: Changing the linker length, flexibility, and chirality affects the stability of the DNA duplex, the positioning of the acridine ring, and consequently, its intercalation and RNA-cleaving abilities. [, ]

- Acridine substitutions: Introducing different substituents on the acridine ring, particularly at the 2- and 9- positions, alters its acidity (pKa), influencing its interaction with DNA and its ability to participate in RNA activation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)